

# Application Note: Modular Synthesis of Artificial Hydroxamate Siderophores

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## Compound of Interest

**Compound Name:** *N*-(5-aminopentyl)hydroxylamine  
dihydrochloride

**CAS No.:** 1002-38-6

**Cat. No.:** B2595484

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## Executive Summary

This guide details the chemical methodology for synthesizing biomimetic artificial siderophores using the privileged scaffold *N*-(5-aminopentyl)hydroxylamine (also known as *N*-hydroxycadaverine). This diamine/hydroxylamine hybrid is the fundamental repeating unit of the bacterial siderophore Desferrioxamine B (DFO-B).

Unlike fermentation-based extraction, total chemical synthesis allows for the introduction of non-natural linkers, fluorescent tags, or "Trojan Horse" antibiotic conjugates. This protocol focuses on a modular, iterative solution-phase synthesis that prioritizes yield, purity, and the stability of the oxidation-prone hydroxamate group.

## Strategic Design & Mechanism

### The Pharmacophore

The high affinity of DFO-B for Fe(III) (

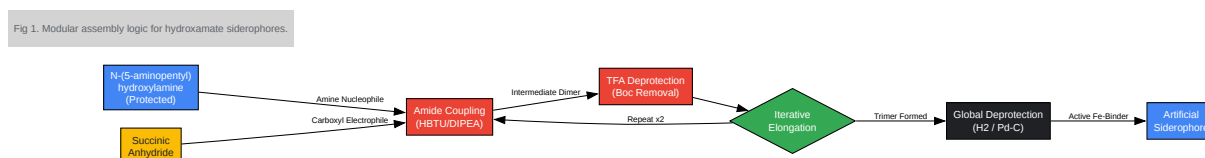
) arises from three hydroxamate bidentate ligands spaced by flexible pentyl chains. The N-(5-aminopentyl)hydroxylamine unit provides the critical 5-atom spacing required to wrap around the octahedral iron center without steric strain.

## Synthetic Strategy: The "Retro-Hydroxamate" Approach

We utilize a convergent strategy where the N-(5-aminopentyl)hydroxylamine scaffold is treated as a "monomer" that is sequentially extended using succinic acid linkers.

- Challenge: The free hydroxylamine (-NHOH) is nucleophilic and prone to oxidation.
- Solution: We utilize orthogonal protection. The hydroxamate oxygen is benzyl-protected (O-Bn), and the terminal amine is Boc-protected. This allows robust amide coupling using standard peptide chemistry (HBTU/DIPEA) without chemoselectivity issues.

## Synthesis Logic Diagram



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## Materials & Pre-Requisites

Critical Reagent Handling:

- 1-amino-5-(benzyloxyamino)pentane (The Monomer): This is the protected form of N-(5-aminopentyl)hydroxylamine. Free hydroxylamines are unstable; therefore, the O-Benzyl protected form is mandatory for the assembly phase.
- Solvents: Anhydrous DMF and DCM must be used to prevent hydrolysis of activated esters.

Table 1: Key Reagents

Reagent	Role	Specifications
<b>N-Boc-1-amino-5-(benzyloxyamino)pentane</b>	<b>Monomer A</b>	<b>&gt;98% Purity, stored at -20°C</b>
Succinic Anhydride	Linker	Recrystallized from acetic anhydride
HBTU	Coupling Agent	Standard Peptide Grade
DIPEA (Hünig's Base)	Base	Distilled over CaH <sub>2</sub>

| 10% Pd/C | Catalyst | For hydrogenolysis (O-Bn removal) |

## Experimental Protocols

### Protocol A: Preparation of the "Half-Acid" Building Block

Goal: Functionalize the hydroxylamine nitrogen with a succinyl linker to create the electrophilic half of the siderophore.

- **Dissolution:** Dissolve N-Boc-1-amino-5-(benzyloxyamino)pentane (1.0 eq) in anhydrous Pyridine/DCM (1:1 v/v).
- **Acylation:** Add Succinic Anhydride (1.2 eq) and DMAP (0.1 eq).
- **Reaction:** Stir at Room Temperature (RT) for 12 hours under Argon.
  - **Mechanism:**<sup>[1][2][3]</sup> The secondary amine (hydroxylamine N) is less nucleophilic than a primary amine but reacts with the highly reactive anhydride. The pyridine acts as a proton sponge.
- **Work-up:** Dilute with DCM, wash with 1N HCl (to remove pyridine), then Brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.<sup>[4]</sup>

- Result: N-Boc-1-amino-5-(N-succinyl-N-benzyloxyamino)pentane (The "Carboxyl Component").

## Protocol B: Iterative Peptide Coupling (The Extension)

Goal: Link the "Carboxyl Component" (from A) to a fresh "Amine Component" (deprotected monomer).

### Step 1: Amine Generation (Boc-Removal)

- Take the N-Boc protected monomer (or the growing chain).
- Treat with TFA/DCM (1:1) for 30 minutes at 0°C.
- Evaporate TFA in vacuo. Azeotrope with toluene 3x to remove residual acid.
- Validation: ESI-MS should show loss of 100 Da (Boc group).

### Step 2: HBTU Coupling

- Activation: Dissolve the "Carboxyl Component" (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HBTU (1.05 eq). Stir for 5 mins.
  - Note: The solution should turn slightly yellow.
- Coupling: Add the "Amine Component" (TFA salt from Step 1, 1.0 eq) dissolved in minimal DMF.
- Incubation: Stir at RT for 4–16 hours.
- Purification: Flash chromatography (MeOH/DCM gradient).
  - Target: This yields the protected Dimer. Repeat Protocol B to form the Trimer.

## Protocol C: Global Deprotection & Isolation

Goal: Remove the Benzyl (O-Bn) and Boc groups to release the active siderophore.

- Dissolution: Dissolve the protected oligomer in MeOH.

- Hydrogenation: Add 10% Pd/C (20% by weight of substrate).
- Reaction: Stir under H<sub>2</sub> atmosphere (balloon pressure) for 4–12 hours.
  - Monitoring: TLC will show the disappearance of the UV-active benzyl spot.
- Filtration: Filter through a Celite pad to remove Pd/C.
  - Caution: Pd/C is pyrophoric. Keep wet with MeOH during disposal.
- Final Boc Removal (if N-terminus is protected): Treat with TFA/DCM as in Protocol B, Step 1.
- Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

## Characterization & Validation

### Iron Binding Assay (CAS Assay)

The Chrome Azurol S (CAS) assay is the gold standard for validating siderophore activity.

- Preparation: Mix 60 mL of CAS solution (605 mg CAS in 500 mL water) with 10 mL iron(III) solution (1 mM FeCl<sub>3</sub> in 10 mM HCl) and 40 mL HDTMA (72.9 mg in 40 mL water).
- Method: Add synthesized siderophore to the blue CAS-Fe complex.
- Result: A color change from Blue to Orange indicates successful iron abstraction by the siderophore.

### Analytical Specifications (Example for DFO-B Analog)

Parameter	Method	Acceptance Criteria
Identity	ESI-MS	[M+H] <sup>+</sup> matches theoretical mass ± 0.1 Da
Purity	HPLC (210 nm)	> 95% Area Under Curve
Iron Affinity	UV-Vis Titration	Spectral shift at 430 nm upon Fe(III) addition
Solubility	Visual	Soluble in Water/MeOH > 10 mg/mL

## Workflow Diagram

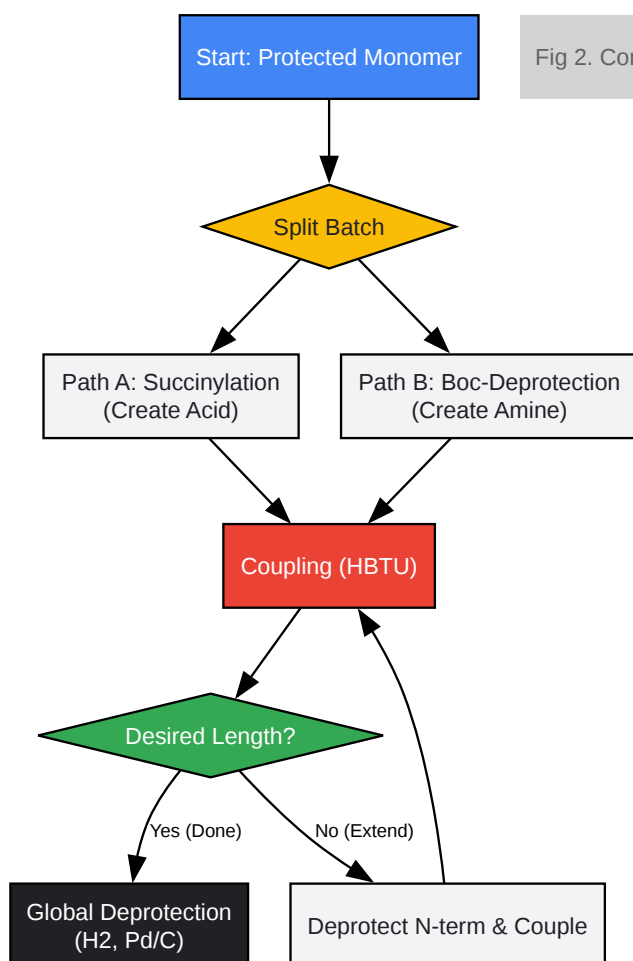


Fig 2. Convergent synthesis workflow for siderophore assembly.

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